molecular formula C15H10F3N3OS B2943399 2-[[4-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896331-13-8

2-[[4-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2943399
CAS RN: 896331-13-8
M. Wt: 337.32
InChI Key: DKXWKVAZRPLCKG-UHFFFAOYSA-N
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Description

The compound “2-[[4-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” is a complex organic molecule. It is part of the family of 4H-pyrido[1,2-a]pyrimidin-4-ones . These compounds have been found to exhibit versatile biological activities, such as CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, potent 5-HT6 antagonists, and acetylcholinesterase inhibition .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a process known as metal-free C-3 chalcogenation . This operationally simple reaction proceeds under mild reaction conditions and can be executed on a gram scale . It involves the use of iodine and results in high yields of up to 95% .

Scientific Research Applications

Drug Delivery Systems

A study explored the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage for drug delivery purposes. The inclusion of biologically relevant structures demonstrated potential for targeted therapy with enhanced cytotoxicity against human ovarian cancer cells, suggesting a novel approach for the delivery of therapeutic agents (Mattsson et al., 2010).

Molecular Interactions and Synthesis

Research on the synthesis and characterization of novel sulfonated zinc-triazine complexes revealed their potential in biological applications, including strong binding to bovine serum albumin. This suggests applications in drug formulation and delivery, emphasizing the utility of triazine derivatives in enhancing serum distribution via albumins (Abeydeera et al., 2018).

Another study focused on the boric acid-catalyzed synthesis of fused 1,2,4-triazine derivatives, introducing a new class of red fluorescent organic compounds. These compounds, synthesized in good to excellent yields, exhibit considerable red light emission, highlighting their potential in imaging and diagnostic applications (Darehkordi et al., 2018).

Antimicrobial Activity

The reaction of pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazine-3-carboxylic acid hydrazide with various agents produced compounds with promising antimicrobial activity. This suggests the potential of triazine derivatives in developing new antimicrobial agents (El-Mariah et al., 2006).

properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3OS/c16-15(17,18)11-6-4-10(5-7-11)9-23-13-19-12-3-1-2-8-21(12)14(22)20-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXWKVAZRPLCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

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